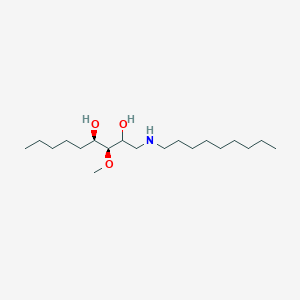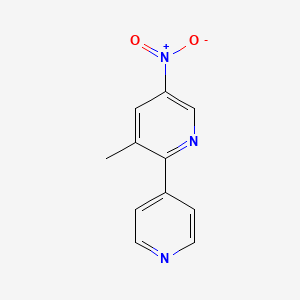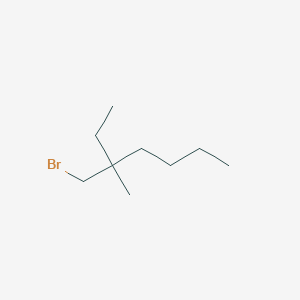
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with an amino ketone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.
Applications De Recherche Scientifique
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The bromine atom and amino group can also contribute to the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- 2-Amino-1-(4-fluoro-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- 2-Amino-1-(4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
Uniqueness
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall stability.
Propriétés
Formule moléculaire |
C5H7BrN4O |
|---|---|
Poids moléculaire |
219.04 g/mol |
Nom IUPAC |
2-amino-1-(5-bromo-3-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C5H7BrN4O/c1-10-4(3(11)2-7)5(6)8-9-10/h2,7H2,1H3 |
Clé InChI |
JLURGMBKQKTLCT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)Br)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



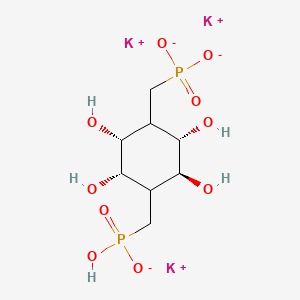
![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)

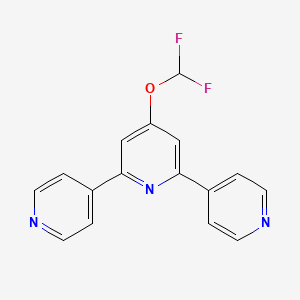



![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)
